An In-depth Technical Guide to 6-(2-Aminopropan-2-yl)picolinonitrile Hydrochloride: Core Properties and Scientific Applications
An In-depth Technical Guide to 6-(2-Aminopropan-2-yl)picolinonitrile Hydrochloride: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the fundamental properties of 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the limited availability of specific data for this molecule, this document synthesizes known information with established principles from related chemical structures to offer a robust resource for researchers.
Molecular Identity and Physicochemical Characteristics
6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride is a substituted picolinonitrile derivative. The presence of a tertiary aminopropane group and a nitrile function on the pyridine ring suggests a unique combination of chemical properties relevant to its potential biological activity and application in synthesis.
Chemical Structure and Basic Information
The hydrochloride salt form of this compound enhances its solubility in aqueous media, a desirable characteristic for many biological and pharmaceutical applications.
Table 1: Core Physicochemical Properties of 6-(2-Aminopropan-2-yl)picolinonitrile Hydrochloride
| Property | Value | Source/Comment |
| Chemical Name | 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride | [1][2][3] |
| CAS Number | 1192356-22-1 | [1][2][3] |
| Molecular Formula | C₉H₁₂ClN₃ | [2] |
| Molecular Weight | 197.67 g/mol | [2][3] |
| Appearance | Not specified; likely a solid. | General knowledge |
| pKa | Estimated to be in the range of 6-8 for the pyridine nitrogen and 9-10 for the primary amine. | Based on aminopyridine derivatives.[4][5][6] |
| Solubility | Expected to be soluble in water and polar organic solvents. | General knowledge of hydrochloride salts. |
| Stability | The nitrile group may be susceptible to hydrolysis under strong acidic or basic conditions.[7][8][9][10] | The hydrochloride salt form suggests stability in mildly acidic conditions. |
Structural Visualization
The 2D structure of 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride is depicted below, illustrating the arrangement of the pyridine ring, the aminopropane substituent at the 6-position, and the nitrile group at the 2-position.
Caption: Proposed analytical workflow for characterization.
Step-by-Step Experimental Protocols (General)
The following are generalized protocols that can be adapted for the analysis of 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution.
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Analysis: Determine the purity by calculating the area percentage of the main peak.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Analysis: Interpret the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure.
Protocol 3: Mass Spectrometry for Molecular Weight Confirmation
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infusion: Infuse the sample solution into an electrospray ionization (ESI) source of a mass spectrometer.
-
Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride is not widely available, general precautions for handling nitrile-containing and amine hydrochloride compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride presents an interesting scaffold for further investigation in medicinal chemistry and related fields. This guide provides a foundational understanding of its core properties based on available data and established chemical principles. Further experimental validation of the estimated properties is crucial for advancing its application in research and development.
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